molecular formula C12H16N2O4S B2584668 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid CAS No. 380339-63-9

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2584668
CAS No.: 380339-63-9
M. Wt: 284.33
InChI Key: VJVSNPXBBRHNRF-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid is an organic compound with the molecular formula C12H16N2O4S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonyl group attached to a 4-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a sulfonyl chloride derivative of benzoic acid. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: Benzoic acid is reacted with thionyl chloride (SOCl2) to form benzoic acid sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, leading to inhibition of their activity. The piperazine ring can enhance binding affinity to biological targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid: Similar structure but with different substitution patterns.

    2-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid: Positional isomer with the sulfonyl group at a different position on the benzoic acid ring.

Uniqueness

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperazine ring enhances its potential as a pharmacophore in drug design, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSNPXBBRHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380339-63-9
Record name 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(chlorosulfonyl)benzoic acid (200 mg, 0.906 mmol) was added to the 1-methylpiperazine (100 mg, 0.997 mmol) in presence of potassium carbonate (251 mg, 1.813 mmol) in THF (Volume: 5 ml) at room temperature and the reaction mixture was stirred for 12 h at room temperature. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography (3% CH3OH/CH2Cl2) afforded the product 3-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid (100 mg, 0.320 mmol, 35.3% yield) as a solid. 1H NMR (CDCl3, 400 MHz): δ 7.77 (m, 2H), 7.63-7.55 (m, 2H), 3.04 (m, 4H), 2.46 (m 4H), 2.31 (s, 3H). Mass [M+H]+:285.1
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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